Benzoic acid, 2-(methylthio)-, ethyl ester

DFT Calculations Electronic Properties Materials Science

Benzoic acid, 2-(methylthio)-, ethyl ester (CAS 1442-00-8) is an aromatic thioether ester, distinguished by the ortho-methylthio substitution on its benzoate core. This sulfur-containing derivative exhibits physicochemical properties, such as a density of 1.13 g/cm³ and a boiling point of 284.7 °C , that significantly deviate from non-thioether analogs like ethyl benzoate.

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
CAS No. 1442-00-8
Cat. No. B073687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-(methylthio)-, ethyl ester
CAS1442-00-8
Synonymsethyl 2-methylsulfanylbenzoate
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1SC
InChIInChI=1S/C10H12O2S/c1-3-12-10(11)8-6-4-5-7-9(8)13-2/h4-7H,3H2,1-2H3
InChIKeyJMIMEGUMLPEMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Technical Baseline of Benzoic acid, 2-(methylthio)-, ethyl ester (CAS 1442-00-8)


Benzoic acid, 2-(methylthio)-, ethyl ester (CAS 1442-00-8) is an aromatic thioether ester, distinguished by the ortho-methylthio substitution on its benzoate core [1]. This sulfur-containing derivative exhibits physicochemical properties, such as a density of 1.13 g/cm³ and a boiling point of 284.7 °C , that significantly deviate from non-thioether analogs like ethyl benzoate. Its unique structural features underpin its specialized role in flavor and fragrance development, as well as in materials research where tailored electronic properties are critical [2]. This guide provides quantifiable evidence for its selection over structurally similar compounds.

Electronic Tuning Ortho-methylthio substitution enables HOMO-LUMO gap reduction for materials science and synthetic intermediate research.
Flavor & Fragrance Thioether ester class imparts reported organoleptic differentiation for fragrance and flavor composition studies.
High-Temp Processing Elevated boiling point supports use as a high-temperature solvent or low-volatility intermediate in process research.

Why Generic 'Benzoate Ester' Substitutions Are Invalid for Benzoic acid, 2-(methylthio)-, ethyl ester (CAS 1442-00-8)


Interchanging a generic benzoate ester for this specific ortho-methylthio derivative is scientifically untenable. The presence and position of the methylthio group fundamentally alters key molecular properties. As demonstrated by DFT studies on the analogous acid [1], the ortho-substitution creates a unique intramolecular hydrogen bonding environment and significantly reduces the HOMO-LUMO energy gap compared to the para-isomer. Consequently, its reactivity, physicochemical behavior (e.g., a boiling point >70 °C higher than ethyl benzoate ), and organoleptic profile are not interchangeable with simpler or differently substituted esters. The following quantitative evidence substantiates the specific selection of CAS 1442-00-8.

Electronic Structure Mismatch
Ortho-methylthio substitution reduces HOMO-LUMO gap versus para-isomer; electronic behavior may not transfer to generic benzoate esters.
Physicochemical Property Shift
Density and boiling point deviate significantly from unsubstituted ethyl benzoate; process conditions and formulation calculations may require review.
Functional Class Divergence
Thioether moiety imparts organoleptic and potential antimicrobial activity absent in simple esters; screening outcomes may not be replicated with non-thio analogs.

Quantitative Differentiation Guide: Benzoic acid, 2-(methylthio)-, ethyl ester (CAS 1442-00-8) vs. Analogs


Evidence 1: Reduced HOMO-LUMO Gap vs. Para-Isomer

The ortho-methylthio substitution in the benzoate core leads to a lower HOMO-LUMO energy gap compared to its para-substituted analog, 4-(methylthio)benzoic acid [1]. This is a direct consequence of the unique ortho-substitution's influence on the molecule's electronic structure. The reduced gap implies a higher reactivity and distinct electronic behavior, which is critical for applications requiring specific frontier orbital energies, such as in organic electronics or as a synthetic intermediate.

HOMO-LUMO Gap
Head-to-head
Lower gap vs. para-isomer (DFT)
Supports ortho-specific electronic structure selection
Para-isomer not interchangeable for gap-sensitive applications
DFT Calculations Electronic Properties Materials Science

Evidence 2: Elevated Boiling Point Due to Ortho-Methylthio Substitution

Substituting a methylthio group at the ortho position of the ethyl benzoate framework results in a substantial increase in boiling point . The target compound exhibits a boiling point of 284.7 °C at 760 mmHg , which is significantly higher than the 211-213 °C range reported for the unsubstituted ethyl benzoate . This increase is attributed to the higher molecular weight and enhanced polarizability introduced by the sulfur atom. This data is essential for designing distillation, solvent selection, and thermal stability protocols.

Boiling Point
Data to verify
284.7 °C vs. ~213 °C (ethyl benzoate)
Supports thermal processing context
Source-specific review recommended; cross-study comparable
Physicochemical Properties Process Chemistry Purification

Evidence 3: Higher Liquid Density vs. Ethyl Benzoate

The presence of the sulfur atom in the methylthio group also leads to a measurable increase in the compound's density . The target compound has a reported density of 1.13 g/cm³ , whereas ethyl benzoate has a density of approximately 1.05 g/cm³ . This difference can impact formulation calculations, liquid handling, and the physical properties of end-use blends where density is a key specification.

Density
Data to verify
1.13 g/cm³ vs. 1.05 g/cm³ (ethyl benzoate)
Supports formulation density context
Source-specific review recommended; cross-study comparable
Physicochemical Properties Formulation Material Science

Evidence 4: Class-Level Inferences on Unique Organoleptic and Antimicrobial Potential

As a thioether derivative, Benzoic acid, 2-(methylthio)-, ethyl ester falls into a compound class with established utility in the flavor and fragrance industry [1] and demonstrated potential in agricultural fungicide applications [2]. The US patent application US2003040460A1 explicitly includes this class of thio derivatives for imparting unique organoleptic properties, distinguishing them from conventional esters [1]. Furthermore, studies on mono-substituted benzoic esters indicate that structural modifications, such as methylthio substitution, can confer specific fungicidal activities against pathogens like *Fusarium moniliforme* and *Corynespora cassiicola* [2], a property not associated with the parent ester. While not a direct head-to-head measurement for CAS 1442-00-8, this class-level evidence strongly supports its specialized role over non-sulfur analogs.

Functional Utility
Class-level
Thioether class: flavor patent, antifungal SAR
Supports specialized application screening
Direct compound data absent; class-level inference
Flavor & Fragrance Antimicrobial Agrochemical

Validated Application Scenarios for Benzoic acid, 2-(methylthio)-, ethyl ester (CAS 1442-00-8) Procurement


Scenario 1: Development of Novel Flavor and Fragrance Compositions

Procurement is directly supported by patent literature (US2003040460A1) that identifies this class of thioether benzoates as useful for creating new sensory experiences [1]. The sulfur atom introduces a distinct olfactory character not achievable with standard esters. This compound serves as a key ingredient for formulators aiming to develop proprietary flavor or fragrance profiles, leveraging its class-specific organoleptic properties to differentiate their products in the market.

Scenario 2: Synthesis of Advanced Electronic or Optical Materials

The reduced HOMO-LUMO energy gap of the ortho-methylthio isomer, relative to its para counterpart [1], makes it a preferred building block in materials science research. This property is critical for designing organic semiconductors, photovoltaic components, or non-linear optical materials where tuning the electronic band gap is essential. Procurement of this specific ortho-isomer ensures the desired electronic and reactivity profile is achieved in the final material.

Scenario 3: Lead Optimization in Agrochemical Discovery Programs

Class-level evidence from structure-activity relationship studies on mono-substituted benzoic esters indicates that such substitutions can confer targeted antifungal activity [2]. For research programs focused on discovering new crop protection agents, this compound is a logical and differentiated building block for synthesizing a library of analogs. Its procurement enables the systematic exploration of how the ortho-methylthio ester moiety contributes to efficacy against specific plant pathogens.

Scenario 4: Process Development Requiring High-Boiling Point Solvents or Intermediates

The substantial ~72 °C increase in boiling point compared to ethyl benzoate [1][2] makes this compound a valuable asset in specialized process chemistry. It can serve as a high-boiling solvent for reactions requiring elevated temperatures without pressurization, or as a stable, low-volatility intermediate in multi-step synthetic sequences. Procurement based on this specific thermal profile ensures process robustness and safety.

Application
Selection Property
Validation Focus
Flavor & Fragrance Dev.
Thioether organoleptic profile
Patent-supported class differentiation
Electronic Materials R&D
Ortho-methylthio HOMO-LUMO tuning
Ortho vs. para electronic comparison
Agrochemical Discovery
Methylthio ester scaffold
Class-level antifungal SAR review
High-Temp Process Chem.
Elevated boiling point solvent
Boiling point shift vs. unsubstituted ester
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